![molecular formula C22H43F3LiO7P B12298200 lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is a complex organophosphate compound It is characterized by the presence of lithium, a long alkyl chain, and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves multiple steps. The starting materials typically include hexadecanol, 2,2,2-trifluoroethanol, and phosphorus oxychloride. The reaction proceeds through the formation of intermediate esters and phosphates, followed by the introduction of lithium to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The key steps include the esterification of hexadecanol with 2,2,2-trifluoroethanol, followed by phosphorylation and lithiation. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts or specific solvents.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials, including coatings and lubricants.
Mecanismo De Acción
The mechanism of action of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit specific enzyme activities, such as phospholipase A2, by binding to the active site and preventing substrate access. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
MJ33: A similar compound that also inhibits phospholipase A2 activity.
CI-976: Another compound that inhibits lysophosphatidylcholine acyltransferase activity.
Uniqueness
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is unique due to its specific combination of a long alkyl chain, trifluoroethoxy group, and lithium. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C22H43F3LiO7P |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate |
InChI |
InChI=1S/C22H44F3O7P.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26;/h21,26H,2-20H2,1H3,(H,27,28);/q;+1/p-1 |
Clave InChI |
MSNFEQOPGDWXDX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


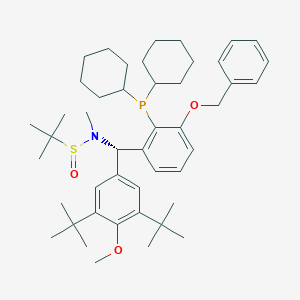
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
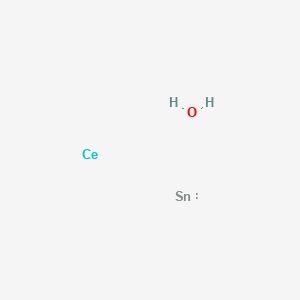
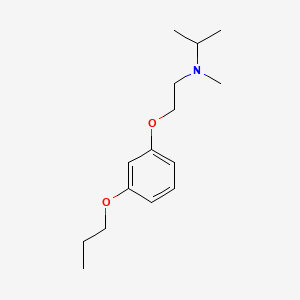
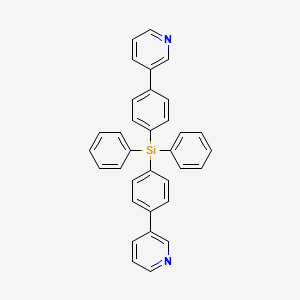
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
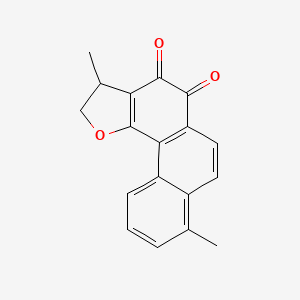
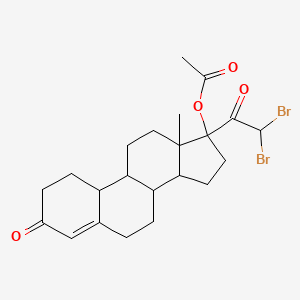
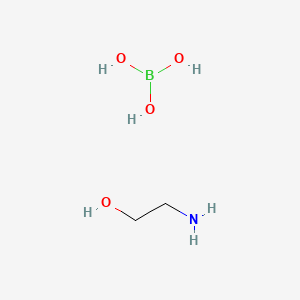
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
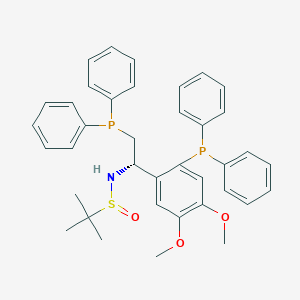
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
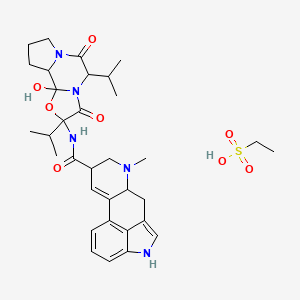
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
